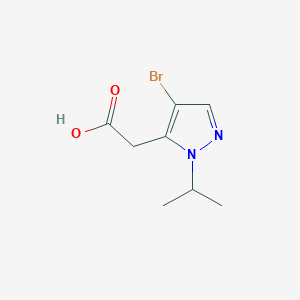

(4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid” is a chemical compound with the IUPAC name (4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid . It has a molecular weight of 247.09 . The compound is typically stored at room temperature and is available in a solid form .

Molecular Structure Analysis

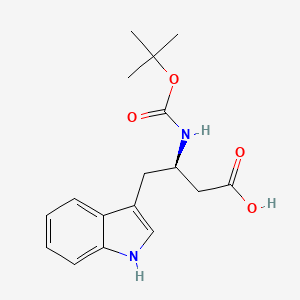

The molecular structure of “(4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid” includes a pyrazole ring, which is a heterocyclic compound containing two nitrogen atoms . The compound also contains a bromine atom and an isopropyl group attached to the pyrazole ring .Chemical Reactions Analysis

While specific chemical reactions involving “(4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid” are not available, pyrazole derivatives are known to participate in various chemical reactions. For example, they can undergo reactions with binucleophiles to form 4,5-dihydro-1H-pyrazoles .Physical And Chemical Properties Analysis

“(4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .

- Compound 2 : 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide demonstrated potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .

Biological and Clinical Applications

Indole derivatives, including pyrazoles, have been investigated for various pharmacological effects. While the specific applications of (4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid are not extensively documented, its bromopyrazole moiety suggests potential in the following areas:

Safety and Hazards

While specific safety data for “(4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid” is not available, it’s important to handle all chemical compounds with care, using appropriate safety measures. This typically includes wearing protective clothing and eye protection, and working in a well-ventilated area .

Wirkmechanismus

Target of Action

It’s known that pyrazole derivatives have been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to inhibition of the target’s function .

Biochemical Pathways

For instance, they can influence the production of indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants .

Result of Action

It’s known that pyrazole derivatives can have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

The action, efficacy, and stability of (4-bromo-1-isopropyl-1H-pyrazol-5-yl)acetic acid can be influenced by a variety of environmental factors For instance, the pH, temperature, and presence of other compounds can all impact the effectiveness of the compound.

It’s clear that this compound, like other pyrazole derivatives, has the potential to be a valuable tool in the development of new pharmaceuticals and biologically active compounds .

Eigenschaften

IUPAC Name |

2-(4-bromo-2-propan-2-ylpyrazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-5(2)11-7(3-8(12)13)6(9)4-10-11/h4-5H,3H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBIBQDZYTVIPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)Br)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2,2-diphenylethanone](/img/structure/B2423303.png)

![2-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B2423312.png)

![4-ethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2423314.png)

![[6-[Tert-butyl(dimethyl)silyl]oxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methanol](/img/structure/B2423315.png)

![ethyl 2-(3-tert-butyl-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3,4-thiadiazin-5-yl)acetate](/img/structure/B2423318.png)

![N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]-9-methylpurin-6-amine](/img/structure/B2423321.png)